molecular formula C7H7NO4 B3025596 2,5-Dioxopyrrolidin-1-yl acrylate CAS No. 38862-24-7

2,5-Dioxopyrrolidin-1-yl acrylate

Cat. No.: B3025596
CAS No.: 38862-24-7
M. Wt: 169.13 g/mol
InChI Key: YXMISKNUHHOXFT-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl acrylate can react with a monoclonal anti-horseradish peroxidase IgG antibody to modify lysine residues . This interaction suggests that this compound may play a role in protein modification and potentially influence biochemical reactions involving these proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with proteins to modify lysine residues . This modification can influence the activity of the protein, potentially leading to changes in enzyme activity, binding interactions with other biomolecules, and alterations in gene expression.

Preparation Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl acrylate involves the reaction of N-hydroxysuccinimide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures (0°C) to control the reaction rate and prevent side reactions . The general reaction scheme is as follows:

N-hydroxysuccinimide+Acryloyl chloride2,5-Dioxopyrrolidin-1-yl acrylate\text{N-hydroxysuccinimide} + \text{Acryloyl chloride} \rightarrow \text{this compound} N-hydroxysuccinimide+Acryloyl chloride→2,5-Dioxopyrrolidin-1-yl acrylate

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Common reagents and conditions for these reactions include bases like triethylamine and solvents such as chloroform or dimethyl sulfoxide (DMSO).

Comparison with Similar Compounds

Similar compounds to 2,5-dioxopyrrolidin-1-yl acrylate include:

    N-hydroxysuccinimide esters: These compounds also act as protein crosslinkers but may have different reactivity profiles.

    Acryloyl chloride: This compound is a precursor in the synthesis of this compound and can also be used in polymerization reactions.

    Methacrylate derivatives: These compounds have similar polymerization properties but may form different polymer structures.

This compound is unique in its ability to combine the reactivity of N-hydroxysuccinimide esters with the polymerization potential of acrylate groups, making it a versatile tool in both protein chemistry and polymer science .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMISKNUHHOXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37017-08-6
Details Compound: Poly(N-acryloxysuccinimide)
Record name Poly(N-acryloxysuccinimide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37017-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00958193
Record name 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38862-24-7, 37017-08-6
Record name N-Succinimidyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dioxopyrrolidin-1-yl acrylate
Reactant of Route 2
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2,5-Dioxopyrrolidin-1-yl acrylate
Customer
Q & A

Q1: What is the primary characteristic that makes N-Acryloxysuccinimide useful in material science and biochemistry?

A1: N-Acryloxysuccinimide's key feature is its reactive N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary amines under mild conditions, forming stable amide bonds. [, , , , , , ] This property makes NAS highly valuable for conjugating biomolecules like proteins and oligonucleotides to polymeric materials. [, , , , ]

Q2: What are the typical applications of NAS-modified materials in bioseparation?

A2: NAS-modified polymers are employed in various bioseparation techniques. For instance, they are used to create stationary phases for capillary electrochromatography (CEC), enabling the separation of diverse analytes like aromatic compounds, proteins, and amino acids. [, ] These materials provide mixed-mode separation, leveraging both hydrophilic and reversed-phase interactions.

Q3: Can you elaborate on the role of NAS in preparing immobilized enzyme reactors (IMERs)?

A3: NAS plays a crucial role in immobilizing enzymes for high-throughput protein analysis. [] By incorporating NAS into polymeric matrices, researchers can covalently attach enzymes like trypsin, chymotrypsin, and pepsin. These IMERs offer advantages like high digestion efficiency and easy integration with analytical systems, facilitating automated and rapid protein analysis.

Q4: How is N-Acryloxysuccinimide typically incorporated into polymeric structures?

A4: N-Acryloxysuccinimide is commonly incorporated into polymers via free radical copolymerization with other monomers. [, , , , , , , , , , ] The choice of comonomers and polymerization conditions allows for fine-tuning of the polymer's properties, such as hydrophilicity, reactivity, and thermosensitivity. [, , , , , , , , , , ]

Q5: What is the significance of controlling the composition of copolymers containing NAS?

A5: Controlling the ratio of NAS to other monomers during copolymerization is crucial for tailoring the material's properties. For example, a higher NAS content leads to a denser functionalization of the polymer, increasing its reactivity towards amine-containing molecules. [, , ]

Q6: Are there alternative polymerization techniques for incorporating NAS into polymers?

A6: Besides free radical polymerization, controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are also employed to incorporate NAS. [, , , , ] RAFT polymerization provides better control over the polymer's molecular weight and architecture, leading to more uniform and well-defined materials.

Q7: How can NAS-containing polymers be further modified after polymerization?

A7: The reactive NHS ester groups in NAS-containing polymers can be further modified through post-polymerization modifications. [, , ] For example, they can react with amine-functionalized molecules, allowing for the introduction of desired functionalities, such as specific ligands for biomolecule targeting or fluorescent dyes for imaging.

Q8: How does the use of NAS contribute to the development of electrochemical DNA biosensors?

A8: NAS enables the covalent immobilization of DNA probes onto electrode surfaces, forming the basis for sensitive electrochemical DNA biosensors. [, ] This covalent attachment ensures the stability and functionality of the probes, contributing to the biosensor's sensitivity and specificity.

Q9: How does NAS contribute to the development of temperature-responsive drug delivery systems?

A9: NAS can be incorporated into temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). [, , ] These polymers exhibit a lower critical solution temperature (LCST), meaning they transition from a soluble state to an insoluble state upon heating. By conjugating drugs or biomolecules to these polymers, their release can be controlled by temperature changes.

Q10: What are the advantages of using NAS-modified nanoparticles for drug delivery?

A10: NAS-modified nanoparticles can be loaded with therapeutic agents and functionalized with targeting ligands, enabling specific delivery to diseased cells or tissues. [, , ] This targeted approach can enhance therapeutic efficacy and minimize off-target effects.

Q11: What are some potential areas for future research regarding N-Acryloxysuccinimide?

A11: Future research could explore:

  • Developing novel NAS-based polymers with enhanced biocompatibility and biodegradability for biomedical applications. []

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